molecular formula C3H5ClO B3333792 2-(Chloromethyl)(213C)oxirane CAS No. 159301-45-8

2-(Chloromethyl)(213C)oxirane

Cat. No.: B3333792
CAS No.: 159301-45-8
M. Wt: 93.52 g/mol
InChI Key: BRLQWZUYTZBJKN-LBPDFUHNSA-N
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Description

It is a colorless liquid with a molecular formula of C3H5ClO and a molecular weight of 93.52 g/mol. This compound is widely used in organic synthesis, particularly in the production of pharmaceuticals, agricultural chemicals, and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)(213C)oxirane can be achieved through several methods. One common method involves the chlorination of allyl alcohol or propylene oxide. The most prevalent industrial method is the reaction of chlorine gas with propylene oxide, which results in the formation of both epichlorohydrin and allyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves the polymerization of epichlorohydrin in the presence of ethylene glycol as an initiator and a boron trifluoride (BF3) complex as a catalyst. The reaction is conducted in a controlled environment, maintaining a temperature of around 20°C.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)(213C)oxirane undergoes various types of chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as alcohols, amines, and carboxylic acids to form stable ring structures.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, and carboxylic acids are commonly used reagents.

    Catalysts: Boron trifluoride (BF3) and other Lewis acids are often employed to facilitate reactions.

Major Products: The major products formed from these reactions include various epoxides and chlorinated compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

2-(Chloromethyl)(213C)oxirane has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a reagent in the modification of biomolecules.

    Medicine: It is involved in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agricultural chemicals and fine chemicals

Properties

IUPAC Name

2-(chloromethyl)(213C)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/i3+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLQWZUYTZBJKN-LBPDFUHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[13CH](O1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514728
Record name 2-(Chloromethyl)(2-~13~C)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159301-45-8
Record name 2-(Chloromethyl)(2-~13~C)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 159301-45-8
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Synthesis routes and methods I

Procedure details

Epichlorohydrin (ECH) was polymerized in bulk in the presence of ethylene glycol as an initiator and a BF3 /ethylene glycol complex as a catalyst. The reaction was conducted in a 2-liter, three-necked flask fitted with a mechanical stirrer, funnel, condenser and thermometer. The reaction was conducted while maintaining the flask in a water bath at 20° C. Epichlorohydrin was slowly added to ethylene glycol containing a complex of BF3 /ethylene glycol at rate of 15 to 40 grams per hour. Following the addition of epichlorohydrin, the reaction mass was held in the water bath at 20° C. for an additional 4 hours. At the end of the reaction period, 300 mL of dionized water was added into the reaction mixture with stirring to inactivate the catalyst. The organic phase in the flask was then separated from the aqueous phase and the organic phase was dried at 40° C. under vacuum for one day. The polymerization temperature was controlled by adding the epichlorohydrin to the bulk ethylene glycol containing the catalyst over a period of time in order to obtain a linear polyepichlorohydrin (PECH) diol having a relatively narrow molecular weight distribution with a polydispersity below about 1.5. The molecular weight of the PECH diol was determined by gel permeation chromatography (GPC). The weight ratios of ECH to glycol, the rate of ECH addition and the temperature of the reaction were varied to demonstrate the effect of these variables on the molecular weight of the resulting PECH. The results are listed in Table 1 below.
Quantity
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Type
reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
BF3 ethylene glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three
Name
Quantity
300 mL
Type
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Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Particularly useful in the present invention are the low molecular weight, liquid glycidyl polyethers of dihydric phenols obtained by reacting epichlorohydrin with a dihydric phenol in an alkaline medium. A specific example of a liquid polyepoxide which is useful is "Epon 828," a trademarked product of Shell Chemical Company, which is a pourable (10,000-16,000 centipoises at 25° C.), liquid epoxy resin having a melting point of 8°-12° C., an epoxide equivalent weight of 180-195 and is formed by reaction of 4,4'-dihydroxydiphenol propane or 2,2-bis(4-hydroxyphenyl) propane and epichlorohydrin in a molar ratio, respectively, of about 1:2. Another example is "Epon 830" (Shell Chemical Company), which is a pourable (17,000-22,500 centipoises at 25° C.), liquid epoxy resin having a melting point of 12°-16° C., and an epoxide equivalent weight of 190-198.
[Compound]
Name
glycidyl polyethers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Type
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Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Four
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0 (± 1) mol
Type
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Reaction Step Five
[Compound]
Name
epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

Following the method outlined above for (R/S)-4-[3-(4-butylpiperidin-1-yl)-2-hydroxypropyl]-4H-benzo[1,4]oxazin-3-one using (R)-(−)-epichlorohydrine (97% ee), (instead of racemic epichlorohydrin, gave the title compound. The optical purity was determined by HPLC analysis (Chiralpak AD, 250×4.6, 5 μm; hexane/i-PrOH/diethylamine 95:4.7:0.3, 0.5 mL/min) to be 96.3% ee. ([α]D20=−6, c=0.5, EtOH).
Name
(R/S)-4-[3-(4-butylpiperidin-1-yl)-2-hydroxypropyl]-4H-benzo[1,4]oxazin-3-one
Quantity
0 (± 1) mol
Type
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Reaction Step One
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Synthesis routes and methods IV

Procedure details

Examples of the compound having an effectively photopolymerizable carbon-to-carbon double bond and a 1,2-epoxy group in the molecule and having a boiling point of at least 120° C. [component (B) (i)] are glycidyl acrylate, glycidyl methacrylate, glycidyl allyl ether, o-allyl phenyl glycidyl ether, crotyl phenyl glycidyl ether, methallyl glycidyl ether, epoxy acrylate type resins obtained by condensing a part of the epoxy group of the polyepoxy compound exemplified above as component (A) with acrylic acid or methacrylic acid, epoxy acrylate type resins obtained by adding acryloyl chloride to the side chain of the polyepoxy compound exemplified above as component (A), especially an epoxy resin obtained by the condensation of bisphenol A and epichlorohydrin, and polyepoxy compounds obtained by epoxidizing some of the many carbon-to-carbon double bonds present in polybutadiene obtained by anionic polymerization.
[Compound]
Name
epoxy acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
epoxy acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
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Reaction Step Eight
Quantity
0 (± 1) mol
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Reaction Step Nine
Quantity
0 (± 1) mol
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Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
crotyl phenyl glycidyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Chloromethyl)(213C)oxirane
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)(213C)oxirane
Reactant of Route 3
2-(Chloromethyl)(213C)oxirane
Reactant of Route 4
2-(Chloromethyl)(213C)oxirane
Reactant of Route 5
Reactant of Route 5
2-(Chloromethyl)(213C)oxirane
Reactant of Route 6
Reactant of Route 6
2-(Chloromethyl)(213C)oxirane

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